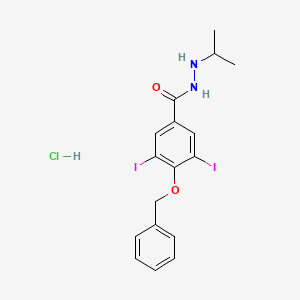
2-(Trimethylsilyl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)butanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanenitrile backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of butanenitrile.
Reduction: Primary amines.
Substitution: Various substituted butanenitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)butanenitrile involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other compounds.
2-(Trimethylsilyl)ethanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
2-(Trimethylsilyl)butanenitrile is unique due to the presence of both the trimethylsilyl group and the nitrile group, which confer distinct reactivity and stability properties. This combination makes it particularly useful in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
21247-28-9 |
|---|---|
Molekularformel |
C7H15NSi |
Molekulargewicht |
141.29 g/mol |
IUPAC-Name |
2-trimethylsilylbutanenitrile |
InChI |
InChI=1S/C7H15NSi/c1-5-7(6-8)9(2,3)4/h7H,5H2,1-4H3 |
InChI-Schlüssel |
BJTRJVFSJBBTOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


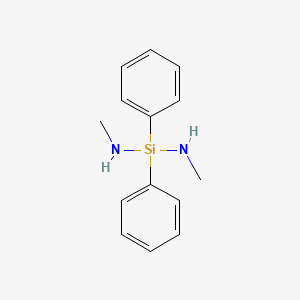

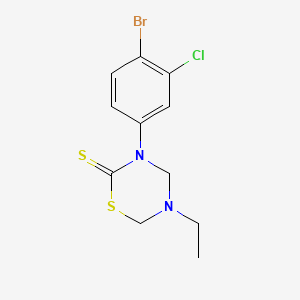
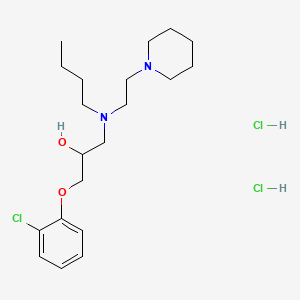

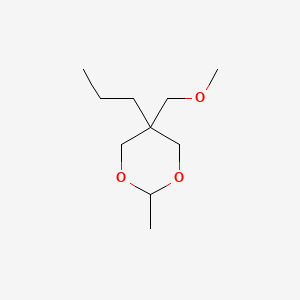
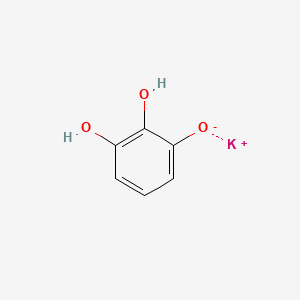
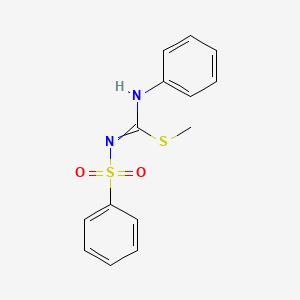
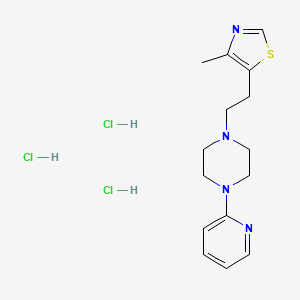
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)


